molecular formula C9H7FO B1315986 1-(3-Fluorophenyl)prop-2-yn-1-ol CAS No. 2107-40-6

1-(3-Fluorophenyl)prop-2-yn-1-ol

Cat. No. B1315986
CAS RN: 2107-40-6
M. Wt: 150.15 g/mol
InChI Key: ZVCCBLHUZGVITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)prop-2-yn-1-ol is a chemical compound with the molecular formula C9H7FO . It has a molecular weight of 150.15 . The compound is stored at temperatures between 2-8°C and is in liquid form .


Molecular Structure Analysis

The molecular structure of 1-(3-Fluorophenyl)prop-2-yn-1-ol is characterized by a density of 1.1642 g/cm3 . The InChI code for this compound is 1S/C9H7FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2 .


Physical And Chemical Properties Analysis

1-(3-Fluorophenyl)prop-2-yn-1-ol has a density of 1.1642 g/cm3 . It has a boiling point of 66-68 °C (Press: 0.3 Torr) . The compound is in liquid form .

Scientific Research Applications

1. Synthesis of Chromans

1-(3-Fluorophenyl)prop-2-yn-1-ol has been utilized in the synthesis of chromans, either through chromium tricarbonyl complexes or by the action of the rhodium(III) cation. This process involves intramolecular nucleophilic substitutions of coordinated aryl halides (Houghton, Voyle, & Price, 1980).

2. Generation of Allenylidene and Alkenylcarbyne Complexes

The compound activates to produce allenylidene derivatives, leading to the formation of various alkenylcarbyne complexes. These complexes are instrumental in aromatic electrophilic substitution reactions, contributing to the synthesis of γ-substituted vinylidene complexes (Bustelo et al., 2007).

3. Development of Antifungal Agents

3-Phenyl-1-substituted prop-2-yn-1-ols, including derivatives with 1-(3-Fluorophenyl)prop-2-yn-1-ol, have been synthesized and evaluated for their effectiveness against various fungal plant pathogens. Some of these compounds demonstrated significant activity, highlighting their potential as antifungal agents (Arnoldi et al., 1982).

4. Investigation in Medicinal Chemistry

In medicinal chemistry, derivatives of 1-(3-Fluorophenyl)prop-2-yn-1-ol have been studied for their dual inhibitory effects on cyclooxygenases and lipoxygenases. This research is crucial for the development of compounds with potential therapeutic applications (Rao, Chen, & Knaus, 2005).

5. Crystal Structure and Material Studies

The compound's derivatives have been used in crystallography for studying crystal structures and molecular interactions. These studies include examining the structural properties, intermolecular interactions, and Hirshfeld surface analysis (Salian et al., 2018).

Safety And Hazards

The compound has a GHS07 signal word of warning . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

1-(3-fluorophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCCBLHUZGVITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801300946
Record name α-Ethynyl-3-fluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)prop-2-yn-1-ol

CAS RN

2107-40-6
Record name α-Ethynyl-3-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2107-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Ethynyl-3-fluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801300946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluorophenyl)prop-2-yn-1-ol
Reactant of Route 2
Reactant of Route 2
1-(3-Fluorophenyl)prop-2-yn-1-ol
Reactant of Route 3
Reactant of Route 3
1-(3-Fluorophenyl)prop-2-yn-1-ol
Reactant of Route 4
Reactant of Route 4
1-(3-Fluorophenyl)prop-2-yn-1-ol
Reactant of Route 5
Reactant of Route 5
1-(3-Fluorophenyl)prop-2-yn-1-ol
Reactant of Route 6
Reactant of Route 6
1-(3-Fluorophenyl)prop-2-yn-1-ol

Citations

For This Compound
1
Citations
CA McAdam, MG McLaughlin, AJS Johnston… - Organic & …, 2013 - pubs.rsc.org
A facile and user-friendly protocol has been developed for the selective synthesis of E-vinyl silanes derived from propargylic alcohols using a PtCl2/XPhos catalyst system. The reaction …
Number of citations: 40 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.